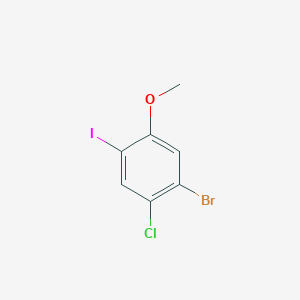

1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Description

Significance of Polyhalogenated Methoxybenzene Derivatives in Advanced Chemical Research

Polyhalogenated aromatic compounds are organic molecules that contain multiple halogen atoms attached to an aromatic ring. researchgate.net Methoxybenzene, also known as anisole (B1667542), is a benzene (B151609) ring with a methoxy (B1213986) group (-OCH₃) attached. google.com Therefore, polyhalogenated methoxybenzene derivatives are anisole molecules substituted with several halogen atoms. These compounds are significant in various fields of chemical research.

In medicinal chemistry, halogenated compounds are widely explored for their potential biological activities. researchgate.netmdpi.com The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, some polybrominated diphenyl ethers, which share structural similarities with polyhalogenated methoxybenzenes, have shown promising anticancer and antibacterial activities. researchgate.net Furthermore, modifications on the methoxybenzene ring of certain bioactive molecules have been shown to retain or enhance their biological effects, highlighting the importance of this scaffold in drug design. nih.govresearchgate.net

In materials science, polyhalogenated aromatic compounds are investigated for applications in areas like fire retardants and organic electronics. The presence of halogens can impart desirable properties such as thermal stability and specific electronic characteristics. While research on polyhalogenated methoxybenzenes in this area is less common, the structural motifs are relevant to the development of novel functional materials. nih.gov

Historical Context of Highly Substituted Aromatic Synthesis

The synthesis of highly substituted aromatic compounds has been a long-standing challenge in organic chemistry. The introduction of multiple substituents onto a benzene ring requires careful strategic planning, as the order of reactions is often critical to achieving the desired substitution pattern. modgraph.co.uk

Historically, electrophilic aromatic substitution has been the cornerstone of benzene functionalization. wikipedia.org Early methods focused on direct halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org However, these reactions are governed by the directing effects of the substituents already present on the ring, which can make the synthesis of specific isomers challenging.

The development of more advanced synthetic methods, such as cross-coupling reactions catalyzed by transition metals (e.g., Suzuki, Heck, and Sonogashira couplings), has revolutionized the synthesis of polysubstituted aromatics. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring, providing greater control over the final structure.

The synthesis of molecules with multiple different halogens, like 1-Bromo-2-chloro-4-iodo-5-methoxybenzene, presents additional complexities. The different reactivities of the halogens must be considered, and selective methods for their introduction are required. For example, direct iodination often requires specific oxidizing conditions to generate a sufficiently electrophilic iodine species. chemistrysteps.com The development of site-selective halogenation techniques is an ongoing area of research. researchgate.net

Structural Features and Nomenclature Considerations for Polyhalogenated Aromatics

The nomenclature of polysubstituted benzene derivatives follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). For a compound with multiple substituents like this compound, the following principles are applied:

Identification of the Parent Compound: If a substituent imparts a common name to the benzene derivative (e.g., -OH for phenol, -NH₂ for aniline, -OCH₃ for anisole), that name is often used as the parent name. In this case, "methoxybenzene" (or anisole) can be considered the parent.

Numbering of the Ring: The carbon atom bearing the principal functional group (in this case, the methoxy group) is assigned the number 1 position. The ring is then numbered to give the other substituents the lowest possible locants.

Alphabetical Ordering of Substituents: The substituents are listed in alphabetical order (bromo, chloro, iodo).

Following these rules for the target compound:

The parent name is methoxybenzene .

The substituents are bromo, chloro, and iodo.

To assign the lowest possible numbers, we number the ring starting from the methoxy group as position 1. Numbering in the direction that gives the next substituent the lowest number results in the following positions:

Bromo at position 1

Chloro at position 2

Iodo at position 4

Methoxy at position 5

Therefore, the systematic IUPAC name is This compound .

An alternative, and equally correct, name can be derived by considering "anisole" as the parent name. In this case, the methoxy group is at position 1, leading to the name 5-Bromo-4-chloro-2-iodoanisole . cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRTUQVOZQYNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 1 Bromo 2 Chloro 4 Iodo 5 Methoxybenzene

Cross-Coupling Reactions of Polyhalogenated Anisoles

Polyhalogenated anisoles, such as 1-bromo-2-chloro-4-iodo-5-methoxybenzene, are valuable substrates for constructing complex molecular architectures. Their utility stems from the ability to selectively functionalize the different halogenated positions on the aromatic ring. This selectivity is governed by the choice of catalyst, ligands, and reaction conditions, enabling the programmed synthesis of multi-substituted benzene (B151609) derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. whiterose.ac.uk For polyhalogenated substrates like this compound, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are particularly effective for controlled, stepwise derivatization. researchgate.netresearchgate.netthieme-connect.de The regioselectivity of these transformations is a critical aspect, generally controlled by the inherent reactivity differences of the carbon-halogen bonds. thieme-connect.de

The primary principle governing the site-selectivity in cross-coupling reactions of polyhalogenated aromatics is the differential reactivity of the carbon-halogen bonds. The catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. nih.gov The rate of this step is highly dependent on the halogen, following a well-established reactivity trend: C–I > C–Br > C–Cl > C–F. nih.gov This hierarchy is directly related to the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; a lower BDE facilitates easier cleavage and faster oxidative addition. nih.gov

For this compound, this predictable reactivity allows for chemoselective functionalization. The C-I bond at the C4 position is the most labile and will react preferentially under standard palladium-catalyzed conditions. Following the substitution of iodine, the C-Br bond at the C1 position becomes the next most reactive site, and finally, the more robust C-Cl bond at the C2 position can be functionalized under more forcing conditions. wuxiapptec.com This inherent reactivity difference is fundamental to its use in sequential synthesis. nih.gov

| Carbon-Halogen Bond | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition | Position on Anisole (B1667542) Ring |

|---|---|---|---|

| C-I | ~65 | Highest | C4 |

| C-Br | ~81 | Intermediate | C1 |

| C-Cl | ~97 | Lowest | C2 |

While the intrinsic reactivity of C-X bonds provides a general roadmap for selectivity, the choice of ligands and additives can significantly influence and, in some cases, even reverse the expected outcome. acs.orgnih.gov Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity and selectivity. researchgate.netmit.edu

The steric and electronic properties of the ligand play a crucial role. For instance, bulky ligands can favor oxidative addition at a less sterically hindered position, potentially overriding the inherent electronic preference. nih.govnih.gov In some dihalogenated systems, changing the ligand from a traditional one like triphenylphosphine (B44618) (PPh₃) to a very bulky one like IPr (an NHC ligand) has been shown to switch the reaction site. nih.gov

| Factor | Example | Observed Effect on Selectivity | Potential Rationale |

|---|---|---|---|

| Ligand Sterics | Bulky NHC ligands (e.g., IPr) vs. smaller phosphines (e.g., PPh₃) | Can invert selectivity to favor reaction at a sterically accessible but electronically less reactive site. nih.gov | Steric hindrance around the metal center alters the transition state of the oxidative addition step. nih.gov |

| Pd:Ligand Ratio | Varying the equivalents of phosphine (B1218219) ligand relative to the Pd source. | Can switch selectivity by favoring different catalytic species (e.g., mononuclear vs. multinuclear Pd). whiterose.ac.uk | Different palladium species (e.g., PdL, PdL₂) can have distinct reactivity profiles and site preferences. whiterose.ac.ukwhiterose.ac.uk |

| Base/Cation | KOH vs. n-Bu₄NOH | Can significantly alter the ratio of regioisomeric products. whiterose.ac.uk | The cation can influence the rate of transmetalation or stabilize key intermediates in the catalytic cycle. whiterose.ac.uk |

| Solvent | Coordinating solvents (e.g., DMF) vs. non-coordinating solvents (e.g., Toluene) | Can stabilize the active catalyst and influence reaction rates and selectivity. whiterose.ac.uk | Solvent molecules can act as weak ligands, affecting the coordination sphere of the palladium center. whiterose.ac.uk |

The predictable, hierarchical reactivity of the C-I, C-Br, and C-Cl bonds makes this compound an ideal substrate for sequential or iterative cross-coupling reactions. nih.gov This strategy allows for the controlled, stepwise introduction of different functional groups, providing a powerful route to complex, unsymmetrically substituted aromatic compounds that would be difficult to synthesize otherwise. nih.gov

A typical synthetic sequence would involve:

First Coupling: A selective reaction at the C-I bond with a first coupling partner (e.g., an arylboronic acid in a Suzuki reaction) under mild conditions. nih.govnih.gov

Second Coupling: The resulting bromo-chloro-anisole derivative is then subjected to a second cross-coupling with a different partner at the C-Br bond, often requiring slightly more forcing conditions.

Third Coupling: Finally, the C-Cl bond can be functionalized, which typically demands a more active catalyst system (e.g., using specialized ligands) and higher temperatures.

This modular approach has been demonstrated effectively for related bromo(iodo)arenes, where two different alkyl groups were sequentially introduced in a one-pot, two-step process. nih.gov Such iterative strategies are highly valued for their efficiency in building molecular diversity from a single, readily available starting material. nih.gov

Copper-Catalyzed Reactions and Their Influence

While palladium is dominant in cross-coupling, copper catalysts also play a significant and expanding role in the functionalization of aryl halides. rsc.org Copper is earth-abundant and offers unique reactivity. rsc.org In the context of polyhalogenated anisoles, copper's influence can be seen in several ways.

Historically, copper has been essential for Ullmann-type homocoupling and C-O or C-N bond-forming reactions. More recently, copper catalysis has been recognized for its ability to mediate C-H activation and functionalization. nih.govresearchgate.net For a substrate like this compound, copper catalysis could potentially be used for reactions that are challenging for palladium.

Furthermore, copper is often used as a co-catalyst in palladium-catalyzed reactions. A prime example is the Sonogashira coupling, where Cu(I) acts as a co-catalyst to facilitate the transfer of the alkynyl group. In some modern protocols, cooperative Pd/Cu catalytic systems are being designed where each metal activates a different reaction partner, enabling complex multicomponent reactions. acs.org The interplay between copper and palladium can therefore provide reaction pathways and selectivities that are not accessible with either metal alone. nih.gov

Emerging Strategies for Site-Selective Transformations (e.g., Photochemically Initiated Processes)

Beyond traditional thermal catalysis, emerging strategies are providing new ways to achieve site-selective transformations. acs.orgnih.govescholarship.org Among the most promising are photochemically initiated processes, which often operate under very mild conditions (room temperature) using visible light as an energy source. nih.gov

These reactions frequently involve a photocatalyst that, upon light absorption, can initiate an electron transfer process with the aryl halide. This can generate a radical intermediate, leading to functionalization through a mechanism distinct from the typical oxidative addition/reductive elimination cycle of palladium. This alternative pathway can result in different or enhanced site selectivity.

For instance, photoinduced, copper-catalyzed methods have been developed for enantioselective C-N cross-couplings. nih.gov Such a process, if applied to a polyhalogenated system, could offer selectivity based on the electron-accepting ability of the different halogenated positions under photo-redox conditions, providing a complementary tool to traditional palladium catalysis. These light-driven methods represent a frontier in the selective functionalization of complex molecules like this compound. acs.orgnih.gov

Nucleophilic Aromatic Substitution on Polyhalogenated Methoxybenzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. However, unlike nucleophilic substitution at saturated carbons, SNAr reactions on unactivated aryl halides are generally sluggish. The reactivity of the benzene ring towards nucleophilic attack is significantly influenced by the nature and position of its substituents. For an SNAr reaction to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.orgstackexchange.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the benzene ring is substituted with three halogens and a methoxy (B1213986) group. Halogens are considered weakly deactivating groups due to their inductive electron-withdrawing effect, while the methoxy group is an activating group for electrophilic aromatic substitution due to its electron-donating resonance effect. However, in the context of nucleophilic aromatic substitution, the methoxy group's electron-donating nature does not significantly activate the ring for attack unless strong electron-withdrawing groups are also present.

Ipso-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile displaces a substituent other than hydrogen at a particular position on the aromatic ring. In this compound, there are three potential halogen leaving groups for ipso-substitution. The general order of reactivity for halogens as leaving groups in SNAr reactions is typically I > Br > Cl > F. brainly.com This trend is opposite to the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) and is attributed to the polarizability of the C-X bond and the stability of the resulting halide anion.

Given this reactivity trend, the iodine atom at the C-4 position would be the most likely site for ipso-substitution by a strong nucleophile. The bromine atom at C-1 would be the next most reactive, followed by the chlorine atom at C-2.

Table 1: Predicted Relative Reactivity of Halogens in this compound towards Nucleophilic Ipso-Substitution

| Position | Halogen | Predicted Relative Reactivity |

| C-4 | Iodine | Most Reactive |

| C-1 | Bromine | Moderately Reactive |

| C-2 | Chlorine | Least Reactive |

It is important to note that without strong activating groups (like a nitro group) ortho or para to any of the halogens, forcing conditions such as high temperatures and very strong nucleophiles would likely be required to effect any significant ipso-substitution.

The regioselectivity of nucleophilic attack on a polyhalogenated benzene ring is a complex interplay of inductive and resonance effects of all substituents. The methoxy group at C-5 is an ortho, para-director for electrophilic substitution but its influence on nucleophilic substitution is less straightforward. Its electron-donating character would generally disfavor nucleophilic attack at the positions ortho and para to it.

Let's analyze the electronic environment of each halogen-bearing carbon:

C-1 (Bromo): This position is ortho to the chlorine and meta to the iodine and methoxy groups.

C-2 (Chloro): This position is ortho to the bromine and meta to the iodine and methoxy groups.

C-4 (Iodo): This position is para to the bromine and ortho to the methoxy group.

The cumulative inductive effect of the three halogens makes the entire aromatic ring electron-deficient to some extent, which is a prerequisite for nucleophilic attack. However, the lack of a strong resonance-withdrawing group significantly hampers the stabilization of the Meisenheimer intermediate.

The site of nucleophilic attack would be determined by a combination of the leaving group ability (I > Br > Cl) and the electronic stabilization of the transition state. The iodine at C-4 is the best leaving group. The methoxy group at C-5, being ortho to the iodine, would exert a deactivating effect on this position for nucleophilic attack due to its electron-donating resonance. Conversely, the inductive withdrawal of the adjacent chlorine and the more distant bromine could somewhat activate the C-4 position.

Theoretical predictions suggest that the substitution of the iodo group at C-4 would be the most favorable pathway, followed by the bromo group at C-1, and lastly the chloro group at C-2, primarily due to the leaving group abilities. However, without experimental data, this remains a theoretical assessment.

Other Transformation Pathways

Besides nucleophilic aromatic substitution, other transformation pathways are common for polyhalogenated aromatic compounds.

Metal-Catalyzed Cross-Coupling Reactions: Aryl halides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This selectivity allows for sequential, site-selective cross-coupling reactions on polyhalogenated substrates.

For this compound, one could envision a selective coupling at the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations under more forcing conditions. This would allow for the stepwise introduction of different functional groups onto the aromatic ring.

Grignard and Organolithium Reagents: The formation of Grignard or organolithium reagents is another important transformation of aryl halides. The reactivity order for the formation of these organometallic reagents from aryl halides is also I > Br > Cl. Therefore, it should be possible to selectively form a Grignard or organolithium reagent at the C-4 position by reacting this compound with magnesium or an organolithium reagent (e.g., n-butyllithium) at low temperatures. This would provide a nucleophilic carbon center that could be reacted with a variety of electrophiles to introduce new substituents.

While no specific experimental studies on the reactivity and derivatization of this compound have been reported in the surveyed literature, the established principles of organic chemistry allow for a reasoned prediction of its chemical behavior. Experimental verification would be necessary to confirm these theoretical considerations.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Selectivity

The current synthesis of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene and related compounds often relies on classical halogenation and substitution reactions, which may involve harsh conditions and the generation of significant waste. Future research will likely focus on developing more sustainable and selective synthetic methodologies.

Green chemistry principles are increasingly being applied to organic synthesis. For this compound, this could involve the use of less hazardous reagents and solvents, as well as developing catalytic processes that minimize waste. For instance, moving away from stoichiometric halogenating agents to catalytic systems that utilize halide sources in the presence of an oxidant would be a significant step towards sustainability.

Achieving high selectivity in the synthesis of polysubstituted benzenes is a considerable challenge. The development of synthetic routes that allow for the precise installation of the bromo, chloro, and iodo groups in a specific order and position is crucial. This could be achieved through the strategic use of directing groups and the exploitation of subtle differences in the reactivity of the C-H bonds on the methoxybenzene precursor. Research into one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, could also enhance efficiency and reduce the environmental impact of the synthesis. google.com

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Stoichiometric amounts of Br₂, Cl₂, I₂ | Catalytic halogenation, use of halide salts with oxidants |

| Solvents | Chlorinated solvents, strong acids | Greener solvents (e.g., ionic liquids, supercritical fluids) |

| Energy Input | High temperatures, prolonged reaction times | Milder reaction conditions, microwave or flow chemistry |

| Waste | Significant amounts of inorganic and organic waste | Minimized waste through higher atom economy |

| Selectivity | May require multiple protection/deprotection steps | High selectivity through catalyst and directing group design |

Exploration of Advanced Catalytic Systems for Functionalization

The three different halogen atoms on this compound offer distinct handles for further functionalization through cross-coupling reactions. The development of advanced catalytic systems is paramount to selectively activate a specific C-X bond (where X = Br, Cl, I).

Future research will likely focus on the design of highly selective catalysts, such as those based on palladium, nickel, or copper, that can differentiate between the C-I, C-Br, and C-Cl bonds. This would enable the sequential and site-selective introduction of various functional groups. For example, a catalyst could be developed to selectively couple a nucleophile at the iodine position, followed by a different coupling reaction at the bromine site, leaving the chlorine atom untouched for a final transformation.

Furthermore, the direct C-H activation of the remaining C-H bond on the aromatic ring presents another exciting avenue for functionalization. sigmaaldrich.comacs.org Catalytic systems, potentially involving noble metals like rhodium or ruthenium, could be explored to introduce additional substituents without the need for pre-functionalization. rsc.org High-valent cobalt catalysis is also emerging as a valuable tool for C-H activation. rsc.org

Table 2: Potential Catalytic Systems for Selective Functionalization

| Target Bond | Potential Catalytic System | Reaction Type |

| C-I | Palladium-based catalysts with specific ligands | Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling |

| C-Br | Nickel-based catalysts, dual catalytic systems | Cross-electrophile coupling, Kumada coupling |

| C-Cl | Advanced palladium or nickel catalysts | Negishi, Stille coupling |

| C-H | Rhodium, Ruthenium, or Cobalt complexes | Direct arylation, alkylation, or amination |

A dual catalytic system has shown promise for the regioselective activation of different carbon-halogen bonds in dihaloarenes, which could be extended to trihalo-substituted compounds like the one . nih.gov

Deepening Understanding of Non-Covalent Interactions for Supramolecular Design

The presence of multiple halogen atoms and a methoxy (B1213986) group on the benzene (B151609) ring of this compound makes it an interesting candidate for studies in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a crucial role in the self-assembly of molecules in the solid state.

Future research could involve the crystallographic analysis of this compound and its derivatives to understand the nature and strength of the non-covalent interactions, such as halogen bonds (I···O, Br···O, Cl···O) and π-π stacking. This knowledge is fundamental for the rational design of new materials with specific properties, such as liquid crystals or porous organic frameworks. The study of polyhalogeno-aromatic compounds has revealed complex interactions that dictate their solid-state structures. rsc.orgrsc.org

By co-crystallizing this compound with other molecules (halogen bond donors or acceptors), it may be possible to construct novel supramolecular architectures. A deeper understanding of these interactions will enable the prediction and control of the packing of these molecules in the solid state, which is essential for tailoring the macroscopic properties of the resulting materials.

Integration of Machine Learning and AI in Synthetic Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. rsc.orgjoaiar.orgeurekalert.org For a molecule like this compound, these computational tools can be applied in several ways.

Catalyst Design: Machine learning models can accelerate the discovery of new catalysts for the selective functionalization of this compound. digitellinc.comoaepublish.com By analyzing the relationship between catalyst structure and performance, AI can predict which catalyst will be most effective for a specific transformation, reducing the need for extensive experimental screening. For instance, ML can help in predicting the success of a particular ligand in a palladium-catalyzed C-N coupling reaction. chemrxiv.orgrsc.org

Property Prediction: AI can be used to predict the physical, chemical, and electronic properties of derivatives of this compound before they are synthesized. This can guide the design of new molecules with desired functionalities for specific applications.

The integration of AI and automated synthesis platforms could lead to autonomous laboratories where new derivatives of this compound are designed, synthesized, and tested in a closed-loop fashion, significantly accelerating the pace of research and development. youtube.com

Q & A

Q. What are the key challenges in synthesizing 1-bromo-2-chloro-4-iodo-5-methoxybenzene, and how can competing substitution reactions be minimized?

Synthesis requires precise control over halogen (Br, Cl, I) and methoxy group positioning. Competing reactions, such as unintended halogen scrambling or over-substitution, are common due to the steric and electronic effects of bulky iodine and electron-donating methoxy groups. Methodology :

- Use sequential halogenation with protective groups (e.g., methoxymethoxy in analogs ).

- Optimize reaction temperatures: Lower temperatures (<0°C) reduce iodine displacement by competing nucleophiles.

- Monitor intermediates via HPLC or GC-MS to confirm stepwise progression .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Analytical Techniques :

- NMR : Compare - and -NMR shifts with structurally similar compounds (e.g., 1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene ).

- X-ray crystallography : Resolve halogen positioning, as iodine’s heavy atom effect enhances diffraction contrast .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 336.88 for CHBrClIO) .

Q. What are the stability considerations for handling this compound in aqueous solutions?

Stability is pH-dependent:

- Aqueous solutions : Stable in pH 5–9; acidic conditions (<5) risk demethylation of the methoxy group, while alkaline conditions (>9) promote iodine hydrolysis .

- Storage : Use inert atmospheres (N or Ar) and amber vials to prevent photodegradation of aryl halides .

Advanced Research Questions

Q. How do halogen-halogen interactions influence the reactivity of this compound in cross-coupling reactions?

The iodine atom dominates reactivity due to its polarizability and weak C–I bond (compared to C–Br/C–Cl). Case Study :

- Suzuki-Miyaura coupling : Iodine undergoes oxidative addition with Pd(0) catalysts at lower temperatures (e.g., 50°C), while bromine remains inert unless heated (>100°C) .

- Contradiction : Computational studies suggest chlorine’s electronegativity reduces electron density at the para-position, potentially slowing iodobenzene derivatization .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Approaches :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for protein binding .

- Molecular docking : Screen against targets like cytochrome P450 (CYP3A4) using halogen-bonding parameters (e.g., iodine’s σ-hole interaction) .

- ADMET prediction : Use QSAR models to estimate toxicity risks (e.g., hepatotoxicity from methoxy group metabolism) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for halogen positions be resolved?

Resolution Strategy :

- Dynamic NMR : Detect rotational barriers caused by steric hindrance between iodine and methoxy groups .

- Single-crystal XRD : Validate spatial arrangement; iodine’s van der Waals radius (1.98 Å) creates distinct lattice parameters vs. bromine (1.85 Å) .

- Contradiction Example : A 2021 study noted discrepancies in -NMR shifts for iodine-substituted aromatics due to solvent polarity effects .

Q. What are the implications of the methoxy group’s ortho-directing effects on further functionalization?

The methoxy group directs electrophiles to the para-position (occupied by iodine) and meta-positions (occupied by chlorine). Functionalization Workarounds :

- Protection/deprotection : Temporarily replace methoxy with a non-directing group (e.g., tert-butyl) to enable meta-substitution .

- Radical reactions : Use AIBN-initiated bromination to bypass electronic directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.